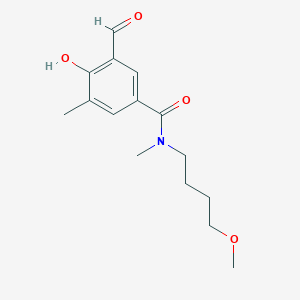![molecular formula C23H20N6O2S B2959656 N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-88-2](/img/structure/B2959656.png)
N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains several functional groups and rings including a methoxyphenyl group, a methyl group, a pyridinyl group, a thiophenyl group, and a triazolopyrimidine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 2-substituted-4-(triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) . Another study reported the synthesis of novel 4-phenoxypyridine derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide and 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide moieties .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyridine and pyrimidine are six-membered aromatic heterocycles . Pyridine has an electronic structure similar to benzene, with five carbons and a single nitrogen all sp2 hybridized . Pyrimidine has four carbon atoms and two nitrogen atoms that are sp2 hybridized .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. A study reported the synthesis of a series of 2-substituted-4-(triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles . Another study reported the synthesis of novel 4-phenoxypyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. A study reported that a similar compound possessed desirable pharmacokinetic properties and oral bioavailability .Scientific Research Applications
Synthesis and Characterization
N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is part of a class of compounds that have been synthesized through various chemical reactions. For instance, triazolopyrimidines were prepared by reducing 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones, demonstrating the versatility in synthesizing similar complex compounds (Lashmanova et al., 2019). The synthesis of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from related starting materials also highlights the chemical diversity and potential for generating compounds with unique structures and functionalities (El‐Kazak & Ibrahim, 2013).
Antimicrobial Evaluation
Some derivatives of the triazolopyrimidine family have been evaluated for their antimicrobial properties. For example, a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide were synthesized and evaluated for antimicrobial activity, showcasing the potential for these compounds in medical and pharmacological applications (Gilava et al., 2020).
Antituberculous Activity
Structural analogs of triazolopyrimidines have been investigated for their antituberculous activity, with certain compounds showing promising results. This suggests that this compound and similar compounds could be explored further for their potential in treating tuberculosis (Titova et al., 2019).
Future Directions
The future directions for research on this compound could include further studies to elucidate its mechanism of action, evaluate its potential therapeutic applications, and optimize its synthesis. The structure-activity relationships (SARs) of similar compounds indicate that certain modifications can improve their antitumor activities .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-16-6-3-4-7-17(16)31-2)20(18-8-5-13-32-18)29-23(25-14)27-21(28-29)15-9-11-24-12-10-15/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKCYUAHNXKEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2959574.png)
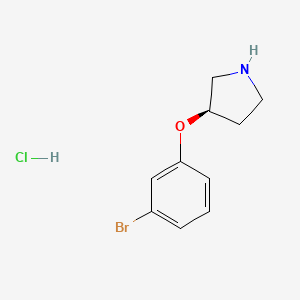
![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
![N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
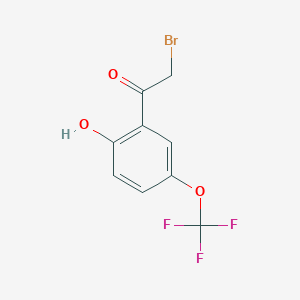
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2959585.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)
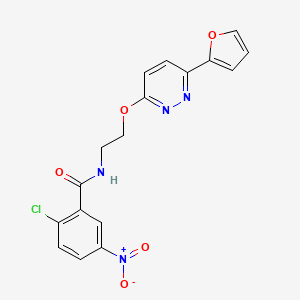
![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2959591.png)
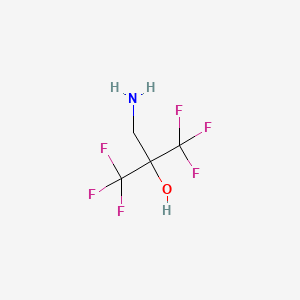
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2959595.png)
